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molecular formula C6H2Br2N2 B1390848 3,5-Dibromoisonicotinonitrile CAS No. 870244-34-1

3,5-Dibromoisonicotinonitrile

Cat. No. B1390848
M. Wt: 261.9 g/mol
InChI Key: FHVATNRRDOWTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073929B2

Procedure details

To a solution of 3,5-dibromoisonicotinaldehyde (2.0 g, 0.0075 mol) in formic acid was added hydroxyl amine hydrochloride (14 mL) and concentrated sulfuric acid (5 drops) under argon atmosphere. The reaction mixture was heated to reflux for 8 h. After 8 h, the mixture was cooled to room temperature and concentrated. The residue was dissolved in diethyl ether, washed diethyl ether with saturated solution of sodium bicarbonate, water, saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated to afford the title compound. 1H NMR (400 MHz, CdCl3) δ 8.81 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[N:8][CH:7]=[C:6]([Br:10])[C:3]=1[CH:4]=O.Cl.O[NH2:13]>C(O)=O.S(=O)(=O)(O)O>[Br:1][C:2]1[CH:9]=[N:8][CH:7]=[C:6]([Br:10])[C:3]=1[C:4]#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=O)C(=CN=C1)Br
Name
Quantity
14 mL
Type
reactant
Smiles
Cl.ON
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 h
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
washed diethyl ether with saturated solution of sodium bicarbonate, water, saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=C(C#N)C(=CN=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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